Factor XIa (FXIa) represents a paradigm-shifting target in anticoagulant therapy due to its disproportionate role in pathological thrombosis versus physiological hemostasis. Unlike factors IIa (thrombin) or Xa, which reside in the common coagulation pathway, FXIa operates within the intrinsic (contact) pathway. This strategic position allows its inhibition to suppress thrombus amplification while preserving initial hemostatic plug formation. FXIa-IN-13, a potent small-molecule inhibitor, exemplifies this therapeutic rationale with a FXIa Ki of 0.04 nM and an activated partial thromboplastin time (aPTT) EC₂ₓ of 1.0 μM in human plasma, indicating profound anticoagulant activity at low concentrations [1].
Key biochemical advantages of FXIa targeting include:
Table 1: Comparative Efficacy Profiles of Select FXIa Inhibitors
Compound | FXIa Ki (nM) | aPTT EC2x (μM) | Solubility (μg/mL) |
---|---|---|---|
FXIa-IN-13 | 0.04 | 1.0 | 17 (pH 6.5) |
Compound 3 | 3.7 | 19 | Low |
Milvexian | Not reported | ~0.5* | High |
Abelacimab | N/A (antibody) | Prolonged >24h | N/A |
*EC50 in clotting assays [10].
FXI exhibits a unique evolutionary trajectory, arising from a gene duplication of prekallikrein (PK) while acquiring novel functions. Unlike PK, FXI contains an apple 3 domain that binds factor IX, linking it to thrombin generation. Crucially, FXI activation occurs via two pathways:
This duality explains FXI’s distinct roles:
Table 2: Pathophysiological Roles of FXIa in Thrombotic Contexts
Thrombosis Type | FXIa Contribution Mechanism | Evidence from Inhibition |
---|---|---|
Venous (VTE) | Sustains clot growth away from TF source | 75% VTE risk reduction in severe FXI deficiency |
Arterial (Stroke/MI) | Amplifies thrombin on platelet-rich plaques | Lower stroke risk with FXI deficiency |
Device-Associated | Contact activation on artificial surfaces | Reduced circuit thrombosis in hemodialysis trials |
Current anticoagulants (e.g., warfarin, DOACs) target thrombin or FXa—core components of the common pathway. This unavoidably impairs hemostasis, leading to life-threatening bleeding:
FXIa-IN-13 addresses these gaps through S1–S1′–S2′ binding mode optimization:
This design achieves >90-fold selectivity over FXa/thrombin, minimizing off-target hemostatic disruption. In rabbit models, FXIa-IN-13 showed dose-dependent efficacy (EC₅₀ = 0.53 μM) in the ECAT thrombosis model with minimal bleeding time prolongation—validating the FXIa targeting premise [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2